Cas no 450357-07-0 (N-butyl-3-methyl-4-nitroaniline)

N-butyl-3-methyl-4-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-butyl-3-methyl-4-nitro-
- N-butyl-3-methyl-4-nitroaniline
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- Inchi: 1S/C11H16N2O2/c1-3-4-7-12-10-5-6-11(13(14)15)9(2)8-10/h5-6,8,12H,3-4,7H2,1-2H3
- InChI Key: WENCGOUEMXZUAC-UHFFFAOYSA-N
- SMILES: C1(NCCCC)=CC=C([N+]([O-])=O)C(C)=C1
N-butyl-3-methyl-4-nitroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165954-10.0g |
N-butyl-3-methyl-4-nitroaniline |
450357-07-0 | 10.0g |
$3131.0 | 2023-02-17 | ||
Enamine | EN300-165954-0.05g |
N-butyl-3-methyl-4-nitroaniline |
450357-07-0 | 0.05g |
$612.0 | 2023-02-17 | ||
Enamine | EN300-165954-0.1g |
N-butyl-3-methyl-4-nitroaniline |
450357-07-0 | 0.1g |
$640.0 | 2023-02-17 | ||
Enamine | EN300-165954-1.0g |
N-butyl-3-methyl-4-nitroaniline |
450357-07-0 | 1g |
$0.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00987556-5g |
N-Butyl-3-methyl-4-nitroaniline |
450357-07-0 | 95% | 5g |
¥5656.0 | 2024-04-18 | |
Enamine | EN300-165954-0.5g |
N-butyl-3-methyl-4-nitroaniline |
450357-07-0 | 0.5g |
$699.0 | 2023-02-17 | ||
Enamine | EN300-165954-2.5g |
N-butyl-3-methyl-4-nitroaniline |
450357-07-0 | 2.5g |
$1428.0 | 2023-02-17 | ||
Ambeed | A1055349-1g |
N-Butyl-3-methyl-4-nitroaniline |
450357-07-0 | 95% | 1g |
$284.0 | 2023-03-11 | |
Enamine | EN300-165954-500mg |
N-butyl-3-methyl-4-nitroaniline |
450357-07-0 | 500mg |
$397.0 | 2023-09-21 | ||
Enamine | EN300-165954-50mg |
N-butyl-3-methyl-4-nitroaniline |
450357-07-0 | 50mg |
$348.0 | 2023-09-21 |
N-butyl-3-methyl-4-nitroaniline Related Literature
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
Additional information on N-butyl-3-methyl-4-nitroaniline
Comprehensive Overview of N-butyl-3-methyl-4-nitroaniline (CAS No. 450357-07-0): Properties, Applications, and Industry Insights
N-butyl-3-methyl-4-nitroaniline (CAS No. 450357-07-0) is a specialized organic compound gaining attention in industrial and research applications due to its unique chemical structure. This nitro-substituted aniline derivative features a butyl group and a methyl group strategically positioned on the aromatic ring, influencing its reactivity and solubility. The compound's molecular formula and nitroaniline backbone make it valuable for synthetic chemistry, particularly in the development of dyes, agrochemical intermediates, and functional materials.
Recent trends show growing interest in nitroaromatic compounds like N-butyl-3-methyl-4-nitroaniline for their role in green chemistry innovations. Researchers are exploring its potential in catalysis and photoactive materials, aligning with the global push for sustainable chemical processes. The compound's CAS registry number (450357-07-0) frequently appears in patent literature, particularly in formulations requiring electron-withdrawing groups for tailored electronic properties.
From a physicochemical perspective, N-butyl-3-methyl-4-nitroaniline exhibits moderate polarity due to its nitro group and alkyl chain, making it soluble in common organic solvents like ethanol and acetone. This characteristic is crucial for its application in coating technologies and polymer modification, where controlled solubility is required. Analytical techniques such as HPLC and mass spectrometry are typically employed for purity verification, with the nitro stretching vibration at ~1520 cm⁻¹ serving as a key identifier in FTIR analysis.
The compound's structure-activity relationship has become a focus area in materials science, especially for designing organic semiconductors. Its conjugated system and nitro group contribute to interesting charge-transfer properties, relevant for optoelectronic devices. Industry reports suggest increasing adoption in advanced material synthesis, with particular attention to its thermal stability and compatibility with polymer matrices.
In pharmaceutical research, derivatives of N-butyl-3-methyl-4-nitroaniline are being investigated for their potential biological activity, though the parent compound itself is primarily used as a chemical intermediate. The butyl side chain offers lipophilicity that can influence molecular interactions, making it valuable for structure-activity studies. Safety data sheets emphasize standard organic compound handling procedures, with particular attention to its nitro group reactivity under specific conditions.
Market analysis indicates steady demand for 450357-07-0 across chemical manufacturing sectors, driven by its versatility as a building block for more complex architectures. Suppliers typically provide technical specifications including melting point range, purity grade, and spectroscopic data to ensure quality control. The compound's synthetic accessibility from commercially available precursors contributes to its cost-effectiveness in industrial applications.
Environmental considerations for N-butyl-3-methyl-4-nitroaniline focus on proper waste management and biodegradation pathways, reflecting broader industry concerns about chemical sustainability. Recent studies have examined its photodegradation behavior under various conditions, important for assessing environmental persistence. Regulatory compliance typically follows general guidelines for nitroaromatic compounds, with regional variations in handling requirements.
Future research directions for CAS 450357-07-0 may explore its potential in energy storage systems and smart materials, leveraging its redox-active properties. The compound's structural modularity allows for diverse derivatization, making it a candidate for combinatorial chemistry approaches. As analytical techniques advance, new applications may emerge in surface modification and nanotechnology fields.
For researchers working with N-butyl-3-methyl-4-nitroaniline, proper storage conditions (typically cool, dry environments) and handling protocols are essential to maintain stability. The compound's spectral fingerprints (NMR, IR, MS) are well-documented in chemical databases, facilitating identification and quality verification. Industrial scale-up processes emphasize yield optimization through controlled nitration conditions and selective alkylation techniques.
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